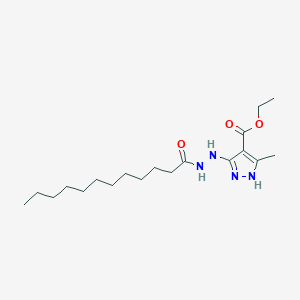
4a-hydroxy-9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,4a,5,6,7,9,9a-octahydro-1H-xanthene-1,8(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a-hydroxy-9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,4a,5,6,7,9,9a-octahydro-1H-xanthene-1,8(2H)-dione, commonly known as xanthone, is a naturally occurring chemical compound found in various plants, fungi, and lichens. It has been extensively studied for its potential therapeutic applications due to its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
Mécanisme D'action
The mechanism of action of xanthone is complex and varies depending on the biological activity being studied. Xanthone exhibits its anticancer activity by inducing apoptosis through the activation of caspase enzymes and the inhibition of anti-apoptotic proteins. It also inhibits cell proliferation by blocking the cell cycle and suppressing the expression of cell cycle regulatory proteins. Xanthone's anti-inflammatory activity is mediated through the inhibition of NF-κB signaling pathway, which regulates the expression of pro-inflammatory cytokines and enzymes. Xanthone's neuroprotective effects are attributed to its ability to scavenge free radicals and reduce oxidative stress in the brain.
Biochemical and Physiological Effects:
Xanthone has been shown to have diverse biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. Xanthone also exhibits antimicrobial activity by inhibiting the growth of various bacteria and fungi. In addition, xanthone has been shown to have hepatoprotective effects by reducing liver damage induced by toxins and drugs.
Avantages Et Limitations Des Expériences En Laboratoire
Xanthone has several advantages for lab experiments, including its availability, stability, and low toxicity. It can be easily synthesized and purified, and it has a long shelf life. However, xanthone's solubility in water is limited, which can pose a challenge for some experiments. In addition, xanthone's biological activity can vary depending on the source and purity of the compound.
Orientations Futures
There are several future directions for xanthone research. One potential area of research is the development of xanthone-based drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. Another area of research is the identification of new sources of xanthone and the optimization of xanthone synthesis methods. Additionally, the elucidation of xanthone's mechanism of action and its interaction with other biological molecules can provide insight into its diverse biological activities.
Méthodes De Synthèse
Xanthone can be synthesized through various methods, including the Friedel-Crafts reaction, Claisen-Schmidt condensation, and Perkin reaction. The most commonly used method for synthesizing xanthone is the Friedel-Crafts reaction, which involves the reaction between benzene and phthalic anhydride in the presence of an acid catalyst. The resulting product is then treated with a reducing agent to obtain xanthone. The yield of xanthone synthesis is dependent on the reaction conditions, such as temperature, pressure, and catalyst concentration.
Applications De Recherche Scientifique
Xanthone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis in various cancer cell lines. Xanthone also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. In addition, xanthone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Formule moléculaire |
C24H30O5 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
10a-hydroxy-9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,8a,9-hexahydroxanthene-1,8-dione |
InChI |
InChI=1S/C24H30O5/c1-22(2)10-15(25)20-18(12-22)29-24(27)13-23(3,4)11-16(26)21(24)19(20)14-8-6-7-9-17(14)28-5/h6-9,19,21,27H,10-13H2,1-5H3 |
Clé InChI |
NMOVZZLGMACDGB-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3C(=O)CC(CC3(O2)O)(C)C)C4=CC=CC=C4OC)C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(C3C(=O)CC(CC3(O2)O)(C)C)C4=CC=CC=C4OC)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B290031.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B290033.png)
![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290035.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B290036.png)

![10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine](/img/structure/B290041.png)
![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)
![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)


![ethyl (5Z)-3-methyl-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290052.png)
